

## A Comparative Analysis of NCDC's Lassa Fever Outbreak Figures in Nigeria (2025)

Author: BenchChem Technical Support Team. Date: December 2025



A guide for researchers and public health professionals on the official data, surveillance methodologies, and the imperative for independent validation of outbreak statistics in Nigeria.

This guide provides a detailed overview of the 2025 Lassa fever outbreak in Nigeria as reported by the Nigeria Centre for Disease Control and Prevention (**NCDC**). It is intended for researchers, scientists, and drug development professionals, offering a structured presentation of the **NCDC**'s data, an in-depth look at their surveillance and case reporting protocols, and a discussion on the importance of independent studies for data validation. While direct comparative data from independent field studies for the 2025 outbreak is not publicly available, this guide outlines the methodologies that would be employed in such validation efforts, thereby providing a framework for critical analysis of official outbreak figures.

# I. NCDC Reported Lassa Fever Outbreak Figures (2025)

The Nigeria Centre for Disease Control and Prevention (**NCDC**) serves as the primary source of information on the Lassa fever outbreak in Nigeria. The following tables summarize the cumulative data reported by the **NCDC** at different points in 2025.

Table 1: **NCDC** Lassa Fever Outbreak Data as of January 26, 2025[1]



| Metric                         | Value |
|--------------------------------|-------|
| Suspected Cases                | 1,171 |
| Confirmed Cases                | 290   |
| Deaths (among confirmed cases) | 53    |
| Case Fatality Rate (CFR)       | 18.3% |

Table 2: NCDC Lassa Fever Outbreak Data as of Week 23 (June 8, 2025)[2]

| Metric                         | Value |
|--------------------------------|-------|
| Suspected Cases                | 5,540 |
| Confirmed Cases                | 758   |
| Deaths (among confirmed cases) | 143   |
| Case Fatality Rate (CFR)       | 18.9% |

Table 3: NCDC Lassa Fever Outbreak Data as of Week 29 (July 20, 2025)[3]

| Metric                         | Value |
|--------------------------------|-------|
| Suspected Cases                | 6,640 |
| Confirmed Cases                | 822   |
| Deaths (among confirmed cases) | 155   |
| Case Fatality Rate (CFR)       | 18.9% |

Table 4: NCDC Lassa Fever Outbreak Data as of Week 40 (October 5, 2025)[4]



| Metric                         | Value |
|--------------------------------|-------|
| Suspected Cases                | 8,041 |
| Confirmed Cases                | 924   |
| Deaths (among confirmed cases) | 172   |
| Case Fatality Rate (CFR)       | 18.6% |

## II. Methodologies for Data Collection and Reporting

A critical component of validating outbreak figures is understanding the methodologies employed in data collection and reporting. This section details the official protocol used by the **NCDC** and presents a hypothetical methodology for an independent validation study.

### A. NCDC Surveillance and Reporting Protocol

The **NCDC**'s approach to Lassa fever surveillance is guided by its "National Guidelines for Lassa Fever Case Management" and the broader Integrated Disease Surveillance and Response (IDSR) strategy.[5][6]

#### Case Definitions:

- Suspected Case: An individual presenting with a fever (≥38°C) lasting 3-21 days that does
  not respond to anti-malarial treatment, along with one or more of the following symptoms:
  vomiting, diarrhea, sore throat, muscle pain, generalized body weakness, abnormal
  bleeding, or abdominal pain. A history of contact with a probable or confirmed Lassa fever
  case within 21 days of fever onset also qualifies an individual as a suspected case.[5]
- Confirmed Case: A suspected case that has been laboratory-confirmed through methods such as a positive IgM antibody test, Polymerase Chain Reaction (PCR), or virus isolation.

#### Data Collection and Reporting Workflow:

 Case Identification: Healthcare workers at local health facilities are trained to identify suspected cases based on the national case definition.



- Notification: Suspected cases are reported to the Local Government Area (LGA) Disease Surveillance and Notification Officer (DSNO).
- Investigation and Sample Collection: The DSNO investigates the suspected case, collects relevant patient data, and ensures that appropriate samples (e.g., blood) are taken.
- Laboratory Testing: Samples are transported to designated laboratories for diagnostic testing.
- Data Entry and Transmission: Case information and laboratory results are entered into the Surveillance Outbreak Response Management and Analysis System (SORMAS), a digital platform for real-time disease surveillance.
- National Collation and Analysis: The NCDC collates and analyzes data from all states to produce national-level statistics, which are disseminated through weekly epidemiological reports and situation reports.



Click to download full resolution via product page

NCDC Data Collection and Reporting Workflow

# B. Hypothetical Methodology for an Independent Validation Study

An independent study to validate the **NCDC**'s figures would require a robust methodology that includes primary data collection and analysis.

Study Design:



A cross-sectional study design would be appropriate, involving data collection from a representative sample of healthcare facilities and communities in high-burden states.

#### Sampling Strategy:

- Facility-Based Surveillance: A multi-stage stratified sampling approach would be used to select a representative sample of public and private healthcare facilities in states with a high incidence of Lassa fever.
- Community-Based Surveillance: Active case finding would be conducted in randomly selected communities within the catchment areas of the selected healthcare facilities to identify cases that may not have presented at a formal health facility.

#### Data Collection:

- Case Ascertainment: Trained field researchers would review patient records at selected facilities to identify suspected Lassa fever cases based on the same national case definition used by the NCDC.
- Community Surveys: In selected communities, researchers would administer questionnaires to households to identify individuals with symptoms consistent with Lassa fever who may not have sought formal medical care.
- Independent Laboratory Confirmation: For newly identified suspected cases, samples would be collected and sent to an independent, accredited laboratory for testing to ensure unbiased confirmation.

#### Data Analysis:

The data collected would be analyzed to determine the incidence and prevalence of Lassa fever in the study areas. These findings would then be compared with the **NCDC**'s reported figures for the same geographic locations and time period to identify any discrepancies and their potential causes.

# III. Discussion: The Importance of Independent Validation







While the **NCDC** provides crucial and timely data on disease outbreaks, the complexities of data collection in a country as vast and diverse as Nigeria present inherent challenges. Issues such as under-reporting from remote areas, variations in the capacity of healthcare workers to identify and report cases, and logistical hurdles in sample transportation can all impact the accuracy of national-level data.

Independent studies, conducted by academic institutions, non-governmental organizations, or other research bodies, play a vital role in:

- Verifying the accuracy of officially reported figures.
- Identifying gaps in the national surveillance system.
- Providing a more granular understanding of the epidemiology of the disease in specific regions.
- Building confidence in public health data among researchers, policymakers, and the public.

The lack of readily available independent data for the 2025 Lassa fever outbreak underscores the need for greater investment in and collaboration on independent epidemiological research in Nigeria. Such studies are not meant to undermine the work of national public health institutions but rather to complement and strengthen the overall public health surveillance ecosystem.





Click to download full resolution via product page

Logical Flow of Data Validation

### **IV. Conclusion**

The 2025 Lassa fever outbreak in Nigeria continues to be a significant public health concern. The **NCDC**'s efforts to monitor and report on the outbreak are essential for a coordinated response. However, to ensure the robustness of public health data and to continuously improve surveillance strategies, there is a clear need for independent research to validate official figures. By fostering an environment that encourages and supports such studies, the scientific and public health communities can work together to achieve a more accurate and comprehensive understanding of disease dynamics in Nigeria.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. The resurgence of Lassa fever in Nigeria: economic impact, challenges, and strategic public health interventions PMC [pmc.ncbi.nlm.nih.gov]
- 2. ncdc.gov.ng [ncdc.gov.ng]
- 3. punchng.com [punchng.com]
- 4. How prepared is Nigeria for another Lassa fever season? [nationalaccordnewspaper.com]
- 5. ncdc.gov.ng [ncdc.gov.ng]
- 6. A Review of the Epidemiology of Lassa Fever in Nigeria PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of NCDC's Lassa Fever Outbreak Figures in Nigeria (2025)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077871#validating-ncdc-s-reported-outbreak-figures-with-independent-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com